molecular formula C20H23NO B14187954 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine CAS No. 919789-91-6

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine

Cat. No.: B14187954
CAS No.: 919789-91-6
M. Wt: 293.4 g/mol
InChI Key: RKHIQUGPOCRXNU-UHFFFAOYSA-N
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Description

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine is an organic compound characterized by a morpholine ring attached to a phenyl group, which is further substituted with a 3-phenylbut-2-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine typically involves the reaction of morpholine with a suitable phenyl-substituted butenone. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond to a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of N-substituted morpholine derivatives.

Scientific Research Applications

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine involves its interaction with specific molecular targets. The phenyl and morpholine groups can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-3-buten-2-ol
  • 4-Phenyl-3-butyn-2-one
  • 4-Phenylbut-3-en-2-ol

Uniqueness

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine is unique due to the presence of both a morpholine ring and a phenyl-substituted butenone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919789-91-6

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

4-[4-(3-phenylbut-2-en-2-yl)phenyl]morpholine

InChI

InChI=1S/C20H23NO/c1-16(18-6-4-3-5-7-18)17(2)19-8-10-20(11-9-19)21-12-14-22-15-13-21/h3-11H,12-15H2,1-2H3

InChI Key

RKHIQUGPOCRXNU-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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